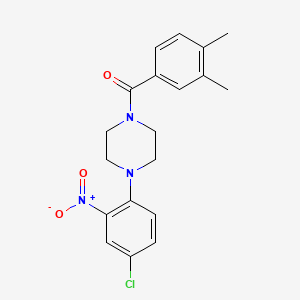
benzyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate
Overview
Description
Benzyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate, also known as DTC, is a compound that has gained attention in scientific research due to its potential applications in various fields. DTC is a dithiocarbamate derivative that has been synthesized and studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of benzyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate involves its ability to chelate metal ions. This compound can form stable complexes with metal ions, which can lead to the inhibition of metal-dependent enzymes. This can result in the disruption of various cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and insects. This compound has also been found to have anti-tumor and anti-inflammatory properties. Additionally, this compound has been used as a chelating agent in analytical chemistry, where it can be used to remove metal ions from samples.
Advantages and Limitations for Lab Experiments
One of the advantages of using benzyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate in lab experiments is its ability to chelate metal ions, which can be useful in various applications. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration used. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and the accuracy of results.
Future Directions
There are many future directions for the study of benzyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate. One potential area of research is the development of new and more effective chelating agents for analytical chemistry. Additionally, further investigation into the anti-tumor and anti-inflammatory properties of this compound may lead to the development of new treatments for cancer and other diseases. Furthermore, the potential use of this compound as a fungicide, insecticide, and herbicide may have significant implications for agriculture and pest control. Overall, the study of this compound has the potential to lead to many exciting discoveries and innovations in various fields.
Scientific Research Applications
Benzyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate has been found to have various applications in scientific research. It has been studied for its potential use as a fungicide, insecticide, and herbicide. This compound has also been investigated for its anti-tumor and anti-inflammatory properties. Additionally, this compound has been used as a chelating agent in analytical chemistry.
properties
IUPAC Name |
benzyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S3/c1-14(12-7-8-19(15,16)10-12)13(17)18-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOHULBKLUMYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1S,6R)-3-[(3,5-difluoro-2-pyridinyl)carbonyl]-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B3926899.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3926914.png)
![4-methoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3926917.png)


![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4,4,4-trifluoro-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B3926952.png)
![1-{5-[3-(diallylamino)-2-hydroxypropoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B3926956.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3926959.png)
![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926975.png)

![3-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926986.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3926989.png)
![2-(4-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3926992.png)